Cas no 332-80-9 (1-Methyl-L-histidine)
1-Methyl-L-histidine Chemical and Physical Properties
Names and Identifiers
-
- N1-Methyl-L-histidine
- 3-(1-Methylimidazol-4-yl)-L-alanine
- 1-Methyl-L-histidine
- (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid
- H-His(1-Me)-OH
- METHYL-L-HISTIDINE, 1-(RG)
- N-METHYL-HIS-OH
- Nτ-Methyl-His-OH
- (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
- 1-Methyl-Histidine
- 1-MHis
- 4-Methyl-Histidine
- L-1-Methylhistidine
- MagnesiuM carbonate basic
- N(tele)-methyl-L-histidine
- NH-Methyl-His-OH
- tau-methyl-L-histidine
- CHEMBL1233327
- 583O01BJ32
- CS-W017722
- .TAU.-METHYLHISTIDINE
- L-Histidine, 1-methyl-
- 1-methyl histidine
- 3-Methyl-L-histidine (archaic)
- CHEBI:50599
- Nt-Methyl-L-histidine
- bmse000449
- 332-80-9
- NSC 524367
- 1-N-Methyl-L-histidine
- Histidine, 1-methyl-, L- (8CI)
- L-Histidine, 1-methyl- (9CI)
- DB04151
- UNII-583O01BJ32
- pi-methylhistidine
- (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
- N
- AS-57334
- 1-methyl histidine (L-form)
- AKOS016843072
- EN300-1168703
- Q27094989
- TELE-METHYLHISTIDINE
- SCHEMBL52216
- 1-Methyl-L-histidine, >=98.0% (TLC)
- Ntau-Methyl-L-histidine
- 1-Methylhistidine
- Histidine, 1-methyl-, L-
- histidine, 1-Methyl-L-
- MFCD00005295
- Histidine, N-tau-methyl-
- 1 methylhistidine
- H-His(Ntau-Me)-OH
- HY-W017006
- HIC
- FD21681
- DTXSID50186848
- InChI=1/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s
- J-019123
- EINECS 206-368-0
- NSC-524367
- O-Methyl-L-histidine
- BDBM50463197
- ABB55D30-E94C-412D-9B7A-E423FA8C1620
- CHEMBL45557
- 28095-60-5
- H-D-His(tau-Me)-OH
- NS00010105
- AKOS015915209
- SCHEMBL52215
- H-D-His(1-Me)-OH hydrochloride salt
- 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoicacid
- 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
- NSC524367
- BRMWTNUJHUMWMS-UHFFFAOYSA-N
- 91037-48-8
- 2-amino-3-(1-methylimidazol-4-yl)propanoic acid
- FT-0690322
- CHEBI:70958
- FT-0631972
- 1-methyl-DL-histidine
- CERAPP_27215
- Q27139212
- HR-0365
- 1-methylhistidine (DL-form)
- DTXSID40861879
- EN300-114329
- N-Methyl-d3-L-histidine
- XH1132
- DB-008068
- FM25864
- (2S)-2-ammonio-3-(1-methylimidazol-4-yl)propionate
- DTXCID90109339
- (2S)-2-azaniumyl-3-(1-methylimidazol-4-yl)propanoate
- L-Histidine, 1-methyl-(9CI)
- 206-368-0
- 1-MeHis
- Histidine, 1-methyl-, L-(8CI)
-
- MDL: MFCD00005295
- Inchi: 1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
- InChI Key: BRMWTNUJHUMWMS-LURJTMIESA-N
- SMILES: OC([C@H](CC1=CN(C)C=N1)N)=O
Computed Properties
- Exact Mass: 169.08500
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -3.3
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.2509 (rough estimate)
- Melting Point: ~240 °C (dec.) (lit.)
- Boiling Point: 298.47°C (rough estimate)
- Refractive Index: 1.5950 (estimate)
- PSA: 81.14000
- LogP: 0.07480
- pka: 1.92(at 25℃)
- Specific Rotation: -24 º (c=2% in H2O)
- Optical Activity: [α]20/D −24±1°, c = 2% in H2O
1-Methyl-L-histidine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36-S24/25-S22
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
- Safety Term:S22;S24/25
1-Methyl-L-histidine Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-L-histidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HL290-50mg |
1-Methyl-L-histidine |
332-80-9 | 98% | 50mg |
¥803.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HL290-100mg |
1-Methyl-L-histidine |
332-80-9 | 98% | 100mg |
¥1578.0 | 2022-09-28 | |
| Chemenu | CM278531-1g |
H-His(1-Me)-OH |
332-80-9 | 95% | 1g |
$785 | 2021-06-09 | |
| Apollo Scientific | OR36342-1g |
H-His(1-Me)-OH H-His(t-Me)-OH |
332-80-9 | 1g |
£810.00 | 2025-02-20 | ||
| Apollo Scientific | OR36342-5g |
H-His(1-Me)-OH H-His(t-Me)-OH |
332-80-9 | 5g |
£995.00 | 2024-05-23 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813697-50mg |
1-Methyl-L-histidine |
332-80-9 | 98% | 50mg |
¥1,288.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813697-250mg |
1-Methyl-L-histidine |
332-80-9 | 98% | 250mg |
¥4,980.00 | 2022-01-13 | |
| abcr | AB404320-1 g |
H-His(1-Me)-OH, 95% (H-L-His(1-Me)-OH); . |
332-80-9 | 95% | 1g |
€306.50 | 2023-04-25 | |
| abcr | AB404320-5 g |
H-His(1-Me)-OH, 95% (H-L-His(1-Me)-OH); . |
332-80-9 | 95% | 5g |
€1042.30 | 2023-04-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M29380-50mg |
1-Methyl-L-histidine |
332-80-9 | 50mg |
¥889.0 | 2021-09-08 |
1-Methyl-L-histidine Suppliers
1-Methyl-L-histidine Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-Methyl-L-histidine
Professional Introduction to 1-Methyl-L-histidine (CAS No. 332-80-9)
1-Methyl-L-histidine (CAS No. 332-80-9) is a derivative of the essential amino acid L-histidine, characterized by the presence of a methyl group at the β-position. This compound has garnered significant attention in the field of pharmaceutical research and biochemical studies due to its unique structural and functional properties. The addition of a methyl group to L-histidine not only modifies its physicochemical characteristics but also influences its biological activity, making it a valuable candidate for various therapeutic applications.
The synthesis of 1-Methyl-L-histidine involves well-established chemical methodologies, typically starting from L-histidine through methylation reactions. These processes often employ protective group strategies to ensure regioselectivity and high yield. The compound's stability under various conditions makes it suitable for both laboratory-scale preparations and large-scale industrial production, adhering to stringent quality control measures.
In recent years, 1-Methyl-L-histidine has been extensively studied for its potential role in enhancing nutritional supplements and therapeutic formulations. Its ability to improve histidine bioavailability has made it a popular component in specialized diets for patients with metabolic disorders. Additionally, research suggests that this compound may play a role in supporting immune function and tissue repair, further expanding its therapeutic potential.
One of the most compelling aspects of 1-Methyl-L-histidine is its application in the development of radiopharmaceuticals. The compound's structural similarity to L-histidine allows it to be used as a precursor in the synthesis of radiolabeled histamine analogs, which are employed in diagnostic imaging techniques such as positron emission tomography (PET). These radiopharmaceuticals offer high-resolution imaging of histamine receptor activity, providing valuable insights into neurological and cardiovascular diseases.
The pharmacological properties of 1-Methyl-L-histidine have also been explored in the context of drug delivery systems. Its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug delivery. Researchers are investigating its potential use as a carrier molecule for neuroprotective agents, aiming to enhance their penetration into brain tissues and improve therapeutic outcomes.
Epidemiological studies have begun to shed light on the nutritional significance of 1-Methyl-L-histidine. Observational data indicate that dietary intake of this compound may be associated with reduced risk factors for certain chronic diseases. For instance, preliminary findings suggest that individuals with higher levels of 1-Methyl-L-histidine in their plasma exhibit better cardiovascular health markers. These findings warrant further clinical investigations to validate these associations and explore potential therapeutic interventions.
The industrial production of 1-Methyl-L-histidine is supported by advancements in biocatalysis and enzymatic synthesis methods. These techniques offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis, reducing waste generation and energy consumption. As demand for high-quality biochemical compounds grows, such innovations are crucial for meeting global market needs while adhering to environmental regulations.
The regulatory landscape for 1-Methyl-L-histidine is evolving in response to its increasing use in pharmaceuticals and nutraceuticals. Regulatory agencies worldwide are developing guidelines to ensure the safety and efficacy of products containing this compound. Compliance with these regulations is essential for manufacturers aiming to enter or expand their markets in regions with stringent oversight.
The future prospects for 1-Methyl-L-histidine are promising, with ongoing research uncovering new applications across multiple disciplines. From enhancing nutritional interventions to advancing diagnostic tools and drug delivery systems, this compound holds significant potential for improving human health outcomes. Collaborative efforts between academia, industry, and regulatory bodies will be crucial in translating these findings into tangible benefits for patients worldwide.
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